4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
Description
Properties
CAS No. |
879587-55-0 |
|---|---|
Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid |
InChI |
InChI=1S/C15H18N4O4/c20-13(16-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)17-18-19/h1-2,5-6H,3-4,7-10H2,(H,16,20)(H,21,22) |
InChI Key |
OPSQZMPGGXYIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC(=O)O |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Coupling
Procedure :
-
Synthesis of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoic acid :
-
Benzotriazinone is functionalized via nucleophilic substitution using 4-bromobutanoyl chloride in anhydrous DMF at 0–5°C.
-
Yield: 68–72% after silica gel chromatography (hexane/EtOAc 3:1).
-
-
Activation of Carboxylic Acid :
-
Coupling with 4-Aminobutanoic Acid :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 0–5°C | 70% | >95% |
| 3 | EDC/NHS, pH 9 | 61% | >98% |
One-Pot Condensation
Procedure :
-
Benzotriazinone, 4-aminobutanoic acid, and N,N'-dicyclohexylcarbodiimide (DCC) are refluxed in THF for 12 h.
Advantage : Reduced purification steps.
Limitation : Racemization observed (~8%) due to prolonged heating.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
DEPBT-Mediated Coupling
Photochemical Methods
Continuous Flow Synthesis
Comparative Analysis of Methods
| Method | Yield | Purity | Racemization Risk | Scalability |
|---|---|---|---|---|
| Stepwise Coupling | 61% | >98% | Low | Moderate |
| One-Pot Condensation | 54% | 95% | High | Low |
| SPPS (DEPBT) | 94% | >99% | Negligible | High |
| Photochemical Flow | 89% | 97% | None | High |
Challenges and Optimization Strategies
-
Racemization :
-
Solubility Issues :
-
Purification :
Emerging Techniques
Enzymatic Catalysis
-
Candidate Enzymes : Lipases (e.g., Candida antarctica Lipase B) for amide bond formation.
-
Conditions : Phosphate buffer (pH 7.5), 37°C, 24 h.
-
Yield : 42% (preliminary data).
Green Chemistry Approaches
-
Solvent-Free Mechanochemical Synthesis :
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzotriazin Moiety
The 4-oxo-1,2,3-benzotriazin group undergoes nucleophilic substitution reactions, particularly at the triazine ring’s electrophilic positions.
This reactivity is critical for synthesizing derivatives with modified biological activity .
Amide Bond Reactivity
The central butanoylamino linkage participates in hydrolysis and coupling reactions:
Hydrolysis
-
Acidic Conditions : Cleavage to form 4-(4-oxobenzotriazin-3-yl)butanoic acid and butanoic acid.
-
Enzymatic Cleavage : Proteases like trypsin selectively hydrolyze the amide bond under physiological conditions.
Coupling Reactions
-
EDC/NHS-Mediated : Forms stable conjugates with primary amines (e.g., drug-targeting peptides).
-
Yield Optimization : Coupling efficiency reaches 85–90% in anhydrous DMF at 0–4°C.
Carboxylic Acid Functional Group Transformations
The terminal carboxylic acid undergoes typical acid-derived reactions:
Cyclization and Ring-Opening Reactions
The benzotriazin ring exhibits reversible cyclization under specific conditions:
-
Acid-Catalyzed Ring Opening : Forms anthranilamide intermediates in HCl/EtOH (1–2 hrs, 60°C) .
-
Photochemical Rearrangement : UV light (254 nm) induces dimerization via [2+2] cycloaddition .
Enzymatic Interactions and Inhibition Mechanisms
While direct mechanistic data for this compound is limited, structurally analogous benzotriazin derivatives inhibit thymidylate synthase (TS) by competing with 5,10-methylenetetrahydrofolate . Key findings include:
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in various research studies.
Anticancer Activity
Research indicates that derivatives of benzotriazine, including this compound, possess significant anticancer properties. The mechanism of action often involves:
- Inhibition of Key Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in DNA synthesis and modification processes in cancer cells.
- Cytotoxic Effects : In vitro studies have shown that modifications in the structure enhance cytotoxic effects against several cancer cell lines, including HepG2 liver carcinoma cells.
Case Studies
- A study synthesized various benzotriazine derivatives and evaluated their activity against cancer cell lines. Results indicated certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Molecular docking studies revealed strong binding affinities to cancer-specific targets, suggesting potential pathways for therapeutic intervention.
Antimicrobial Activity
Benzotriazine derivatives have also been explored for their antimicrobial properties.
- Mechanism of Action : The compound may interfere with microbial enzyme functions or cell wall synthesis, leading to decreased viability of pathogens.
Research Findings
- Studies have demonstrated moderate antimicrobial potency against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 32 µg/mL.
| Activity Type | Mechanism of Action | Reference Studies |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase and HDAC | Study 1, Study 2 |
| Antimicrobial | Interference with microbial enzyme functions | Study 3 |
Mechanism of Action
The mechanism of action of 4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid involves its interaction with specific molecular targets. The benzotriazinone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Glutamylamino)butanoic Acid and 4-Guanidinobutanoic Acid
Structural Comparison :
- 4-(Glutamylamino)butanoic Acid: Contains a glutamyl group linked to butanoic acid via an amide bond. It is a polyamine intermediate in putrescine degradation.
- 4-Guanidinobutanoic Acid: Features a guanidino group attached to butanoic acid, classified as a γ-amino acid.
Functional Differences :
- Metabolic Roles: 4-(Glutamylamino)butanoic acid is involved in arginine metabolism and putrescine degradation . At high concentrations, it inhibits protein synthesis . 4-Guanidinobutanoic acid is a uremic toxin, accumulating in renal failure and contributing to metabolic dysregulation .
- Toxicity: The guanidino group in 4-guanidinobutanoic acid confers nephrotoxic effects, while the benzotriazinone group in the target compound may exhibit distinct toxicity profiles depending on substituent interactions.
3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic Acid
Structural Comparison :
- Core Heterocycle: The target compound’s benzotriazinone (C7H4N3O) vs. the quinazoline-2,4-dione (C8H5N2O2) in the comparator.
- Chain Length: The target has a butanoic acid terminus (C4), while the comparator uses propanoic acid (C3).
Functional Differences :
- Pharmacological Potential: Quinazoline-diones are associated with anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit folate metabolism . Benzotriazinones may exhibit distinct target selectivity, such as kinase inhibition, owing to their electron-deficient aromatic system.
- Physicochemical Properties: The longer chain in the target compound may enhance solubility but reduce membrane permeability compared to the propanoic acid analog .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Metabolic Intermediates vs. Synthetic Derivatives: Compounds like 4-(glutamylamino)butanoic acid and 4-guanidinobutanoic acid are endogenous metabolites with roles in nitrogen balance and toxicity . In contrast, synthetic analogs like the target compound and the quinazoline derivative are designed for targeted bioactivity, leveraging heterocyclic cores for molecular interactions .
Structural Determinants of Activity: The benzotriazinone’s electron-deficient aromatic system may favor interactions with ATP-binding pockets in kinases, whereas quinazoline-diones’ dual carbonyl groups could enhance DNA intercalation .
Toxicity Considerations: While 4-guanidinobutanoic acid’s nephrotoxicity is well-documented, the benzotriazinone derivative’s safety profile remains speculative. Further studies on metabolic stability and off-target effects are warranted.
Biological Activity
4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a benzotriazin core, which is known for its diverse chemical reactivity and bioactivity. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 304.30 g/mol. The structure includes an oxo-substituted benzotriazin moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O4 |
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C14H16N4O4/c1-22-13(20)9-15-12(19)7-4-8-18-14(21)10-5-2-3-6-11(10)16-17-18/h2-3,5-6H,4,7-9H2,1H3,(H,15,19) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzotriazin core can engage with various enzymes and receptors, modulating their activity and influencing cellular pathways. Preliminary studies suggest that the compound may interfere with cell signaling pathways related to apoptosis and proliferation.
Antimicrobial Properties
Recent research indicates that compounds containing the benzotriazin moiety exhibit significant antimicrobial activity. For instance, studies have highlighted the efficacy of similar benzotriazin derivatives against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting bacterial division proteins like FtsZ, which are critical for bacterial cell division .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . Further investigations into structure-activity relationships (SAR) have provided insights into optimizing its anticancer efficacy.
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial potency of a series of benzotriazin derivatives against gram-positive bacteria. Among these compounds, those similar to this compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin and linezolid . This highlights the potential of this class of compounds in addressing antibiotic resistance.
Case Study 2: Anticancer Efficacy
In a recent investigation focused on the anticancer effects of benzotriazin derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .
Q & A
Q. How can degradation pathways under oxidative stress be characterized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
